molecular formula C16H13N5OS B2746910 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide CAS No. 2034473-70-4

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide

Cat. No. B2746910
CAS RN: 2034473-70-4
M. Wt: 323.37
InChI Key: MKQLITAZAVSTHC-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide, also known as DIPT, is a small molecule that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

Antileishmanial Activity

Leishmania infantum, the causative agent of infantile visceral leishmaniasis (kala-azar), is a life-threatening disease. Researchers have explored the inhibitory activity of 6-Nitro-2,3-Dihydroimidazo [2,1-b][1,3]oxazole derivatives against L. infantum . The presence of nitro groups, imidazole, and oxazole rings is linked to their activity. These findings could guide the development of more potent derivatives for combating this neglected disease.

PI3K Inhibition

In the context of inflammatory diseases and cancer therapy, 2,3-dihydroimidazo[1,2-c]quinazoline derivatives have emerged as PI3K inhibitors. Initial screening efforts focused on PI3Kgamma inhibition, while subsequent lead optimization targeted PI3Kalpha and PI3Kbeta . These compounds hold promise for modulating PI3K signaling pathways.

Dual Kinase Inhibition (IGF1R and EGFR)

A series of 2,3-dihydroimidazo[2,1-b]thiazoles was synthesized to explore their dual kinase inhibitory activity against IGF1R (insulin-like growth factor 1 receptor) and EGFR (epidermal growth factor receptor). These compounds offer insights into the structure-activity relationship for kinase inhibition . Such dual-targeting agents may have implications in cancer therapy.

Anticancer Effects

Compound 3b, a member of the 2,3-dihydroimidazo[2,1-b]thiazole family, demonstrated promising inhibitory activity against various cancer cell lines. Notably, it exhibited significant growth inhibition against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These findings highlight its potential as an anticancer agent.

Exploration as Antitubercular Backup

As part of the search for antitubercular drug backups, researchers investigated 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles and related oxazoles. Although the primary focus was on antitubercular activity, these compounds may have broader applications .

Other Potential Applications

While the above areas represent key investigations, there may be additional applications yet to be explored. Researchers continue to investigate the pharmacological properties, bioactivity, and potential therapeutic uses of this intriguing compound.

Mechanism of Action

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c22-15(13-9-17-5-6-18-13)19-12-4-2-1-3-11(12)14-10-21-7-8-23-16(21)20-14/h1-6,9-10H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQLITAZAVSTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide

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